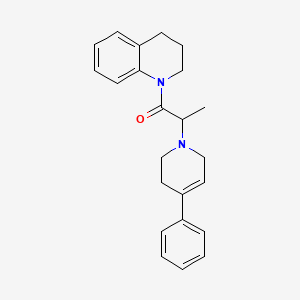![molecular formula C16H22N4O B7535326 (4-Propylazepan-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7535326.png)
(4-Propylazepan-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Propylazepan-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone, commonly known as PPMP, is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit glycosphingolipid synthesis. PPMP has been shown to be effective in inhibiting the activity of glucosylceramide synthase, an enzyme responsible for the synthesis of glycosphingolipids.
Wirkmechanismus
PPMP inhibits the activity of glucosylceramide synthase, an enzyme responsible for the synthesis of glycosphingolipids. Glucosylceramide synthase catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide. PPMP inhibits this reaction by binding to the active site of glucosylceramide synthase, preventing the transfer of glucose to ceramide.
Biochemical and Physiological Effects:
PPMP has been shown to have a number of biochemical and physiological effects. Inhibition of glycosphingolipid synthesis by PPMP has been shown to induce apoptosis in cancer cells. PPMP has also been shown to reduce the levels of glycosphingolipids in the brain, which may have implications for the treatment of neurodegenerative diseases. Additionally, PPMP has been shown to reduce the accumulation of glycosphingolipids in lysosomal storage disorders.
Vorteile Und Einschränkungen Für Laborexperimente
PPMP has a number of advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also relatively stable and has a long shelf life. However, there are limitations to the use of PPMP in lab experiments. PPMP is not a specific inhibitor of glucosylceramide synthase and can inhibit other enzymes involved in glycosphingolipid synthesis. Additionally, PPMP can have off-target effects on other cellular processes.
Zukünftige Richtungen
There are a number of future directions for the use of PPMP in scientific research. One area of interest is the development of new inhibitors of glycosphingolipid synthesis that are more specific and have fewer off-target effects. Another area of interest is the use of PPMP in combination with other drugs to enhance its therapeutic effects. Additionally, PPMP may have applications in the treatment of lysosomal storage disorders and neurodegenerative diseases. Further research is needed to explore these potential applications of PPMP.
Synthesemethoden
The synthesis of PPMP involves a series of chemical reactions. The first step involves the reaction of 4-propylazepan-1-amine with 3-chloro-4-fluorobenzaldehyde to form (4-propylazepan-1-yl)-3-chloro-4-fluorobenzaldehyde. This intermediate is then reacted with pyrazolo[1,5-a]pyrimidin-3-amine to form the final product, (4-Propylazepan-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone.
Wissenschaftliche Forschungsanwendungen
PPMP has been widely used in scientific research for its ability to inhibit glycosphingolipid synthesis. Glycosphingolipids are a class of complex lipids that play important roles in cell signaling, cell adhesion, and cell migration. Dysregulation of glycosphingolipid metabolism has been implicated in a number of diseases, including cancer, neurodegenerative diseases, and lysosomal storage disorders. PPMP has been shown to be effective in inhibiting the activity of glucosylceramide synthase, an enzyme responsible for the synthesis of glycosphingolipids. This inhibition leads to a decrease in the levels of glycosphingolipids in cells and tissues.
Eigenschaften
IUPAC Name |
(4-propylazepan-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-2-5-13-6-3-9-19(11-7-13)16(21)14-12-18-20-10-4-8-17-15(14)20/h4,8,10,12-13H,2-3,5-7,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZJAPUDTRNZFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCCN(CC1)C(=O)C2=C3N=CC=CN3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Propylazepan-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7535256.png)
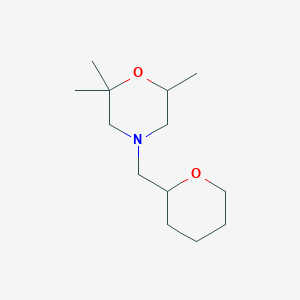
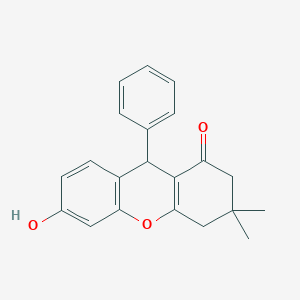
![1-[4-(4-Hydroxypiperidin-1-yl)phenyl]-3-(4-methoxy-1,3-benzothiazol-2-yl)urea](/img/structure/B7535264.png)
![1-[4-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]-2-(3-methoxyphenyl)ethanone](/img/structure/B7535265.png)
![1-Methyl-1-[(2-methylphenyl)methyl]-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)urea](/img/structure/B7535275.png)
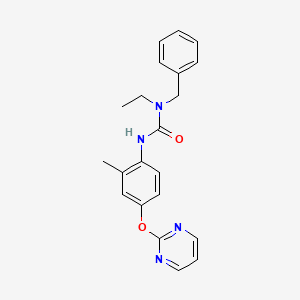

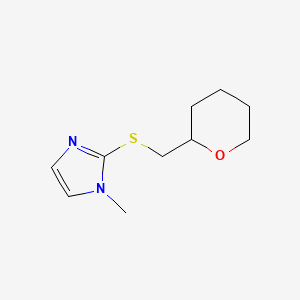
![[2-[[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] oxolane-2-carboxylate](/img/structure/B7535296.png)



